(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate
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Overview
Description
(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate is a chemical compound known for its unique structure and properties. It is also referred to as dicyclopentanyl methacrylate. This compound is characterized by its octahydro-1H-4,7-methanoinden-5-yl group attached to a methyl acrylate moiety. It is primarily used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate typically involves the esterification of methacrylic acid with dicyclopentadiene derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation units .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acrylate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate involves its interaction with various molecular targets. In polymerization reactions, the acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The octahydro-1H-4,7-methanoinden-5-yl group provides steric hindrance, which influences the polymer’s mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Isobornyl methacrylate: Similar in structure but with different steric properties.
Triethylene glycol dimethacrylate: Used in similar applications but with different mechanical properties.
Ethylene dimethacrylate: Another methacrylate derivative with distinct properties.
Uniqueness
(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate is unique due to its combination of stability, reactivity, and the steric effects provided by the octahydro-1H-4,7-methanoinden-5-yl group. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
127823-21-6 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanylmethyl prop-2-enoate |
InChI |
InChI=1S/C14H20O2/c1-2-14(15)16-8-10-6-9-7-13(10)12-5-3-4-11(9)12/h2,9-13H,1,3-8H2 |
InChI Key |
OSJIQLQSJBXTOH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
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